molecular formula C12H29AlCl4OTi B12807222 Einecs 272-532-3 CAS No. 68876-89-1

Einecs 272-532-3

Cat. No.: B12807222
CAS No.: 68876-89-1
M. Wt: 406.0 g/mol
InChI Key: UZSIIVNAFPPZRD-UHFFFAOYSA-J
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Description

EINECS 272-532-3 corresponds to a chemical compound registered under the European Inventory of Existing Commercial Chemical Substances. Key properties inferred from analogous compounds include a molecular formula of C₇H₅NS, molecular weight of 135.19 g/mol, and moderate solubility in polar solvents (0.212 mg/ml) . The compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, with a synthetic accessibility score of 1.69, indicating moderate ease of synthesis .

Properties

CAS No.

68876-89-1

Molecular Formula

C12H29AlCl4OTi

Molecular Weight

406.0 g/mol

IUPAC Name

bis(2-methylpropyl)alumane;2-methylpropan-1-ol;titanium(4+);tetrachloride

InChI

InChI=1S/C4H10O.2C4H9.Al.4ClH.Ti.H/c1-4(2)3-5;2*1-4(2)3;;;;;;;/h4-5H,3H2,1-2H3;2*4H,1H2,2-3H3;;4*1H;;/q;;;;;;;;+4;/p-4

InChI Key

UZSIIVNAFPPZRD-UHFFFAOYSA-J

Canonical SMILES

CC(C)CO.CC(C)C[AlH]CC(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of acetophenone followed by a reduction step. The reaction conditions often include the use of chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective formation of the trichloro compound .

Industrial Production Methods

Industrial production of 2,2,2-trichloro-1-phenylethanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-trichloro-1-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are often related to the detoxification processes in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-b]pyridine Derivatives

  • CAS 272-23-1 (Thieno[2,3-b]pyridine): Molecular Formula: C₇H₅NS Molecular Weight: 135.19 g/mol LogP: 1.71 (iLOGP), 2.2 (XLOGP3) Solubility: 0.212 mg/ml in water Synthetic Method: Prepared via n-butyllithium-mediated cyclization under argon . Key Applications: Intermediate in pharmaceuticals and agrochemicals due to its aromatic stability and reactivity.
  • CAS 62226-18-0 (Structural similarity: 0.82 ):

    • Molecular Formula : C₈H₇NS
    • Molecular Weight : 149.21 g/mol
    • LogP : 2.5 (XLOGP3)
    • Solubility : 0.15 mg/ml (lower than EINECS 272-532-3)
    • Differentiation : Additional methyl group increases hydrophobicity, reducing solubility but enhancing membrane permeability .

Halogenated Analogues

  • CAS 918538-05-3 (Dichloropyrrolotriazine):
    • Molecular Formula : C₆H₃Cl₂N₃
    • Molecular Weight : 188.01 g/mol
    • LogP : 2.8 (XLOGP3)
    • Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) due to halogen substituents .
    • Functional Contrast : Chlorine atoms enhance electrophilicity, making it suitable for cross-coupling reactions, unlike this compound, which lacks halogens .

Comparison with Functionally Similar Compounds

Bioactive Heterocycles

  • CAS 673-32-5 (Indene): Molecular Formula: C₉H₈ Molecular Weight: 116.16 g/mol LogP: 2.3 (XLOGP3) Applications: Used in polymer chemistry and as a ligand in catalysis. Contrast: Non-polar hydrocarbon structure limits bioavailability compared to this compound’s heteroatom-rich framework .
  • CAS 7567-63-7 (Benzothiazole):

    • Molecular Formula : C₇H₅NS
    • Molecular Weight : 135.19 g/mol
    • LogP : 2.1 (XLOGP3)
    • Functional Similarity : Both act as CYP1A2 inhibitors, but benzothiazole exhibits higher metabolic stability in vivo .

Data Tables

Table 1. Physicochemical Properties Comparison

Property This compound CAS 62226-18-0 CAS 918538-05-3
Molecular Formula C₇H₅NS C₈H₇NS C₆H₃Cl₂N₃
Molecular Weight 135.19 g/mol 149.21 g/mol 188.01 g/mol
Solubility (mg/ml) 0.212 0.15 0.09
LogP (XLOGP3) 2.2 2.5 2.8
Synthetic Accessibility 1.69 1.75 2.10

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